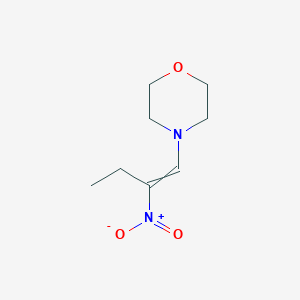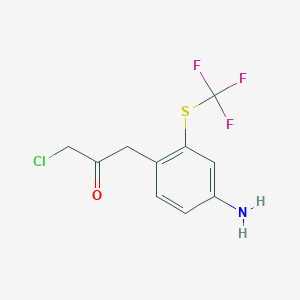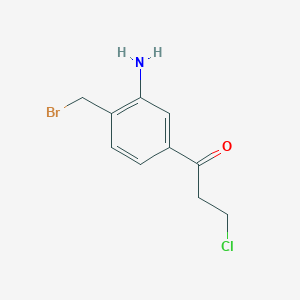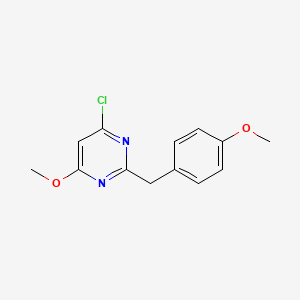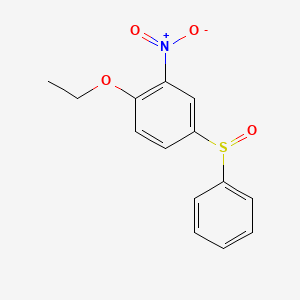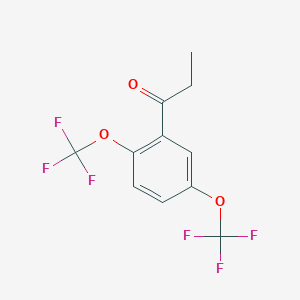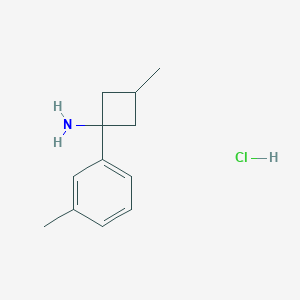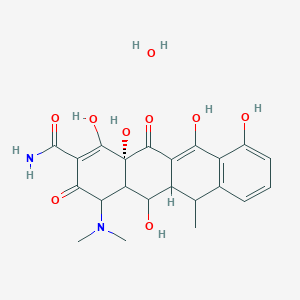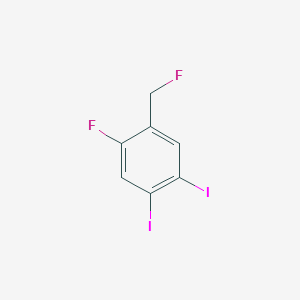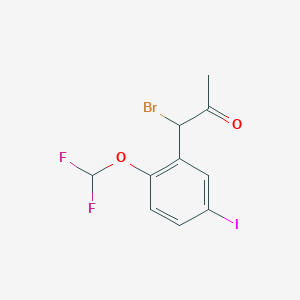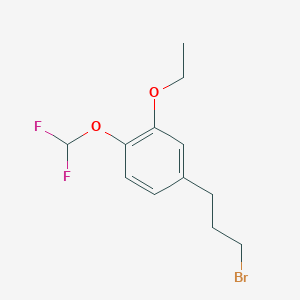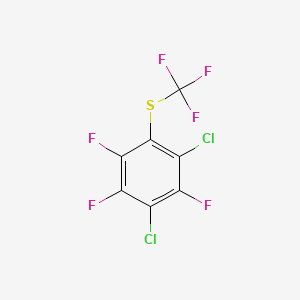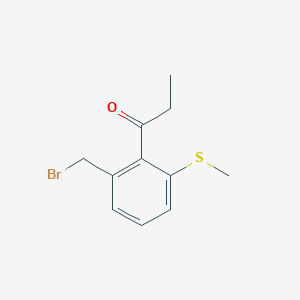
(2,5-Di(pyridin-3-yl)phenyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,5-Di(pyridin-3-yl)phenyl)methanamine is an organic compound with the molecular formula C17H15N3 It is a derivative of phenylmethanamine, where the phenyl ring is substituted with two pyridin-3-yl groups at the 2 and 5 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Di(pyridin-3-yl)phenyl)methanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dibromobenzene and pyridine-3-boronic acid.
Suzuki Coupling Reaction: The 2,5-dibromobenzene undergoes a Suzuki coupling reaction with pyridine-3-boronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction forms the 2,5-di(pyridin-3-yl)benzene intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
(2,5-Di(pyridin-3-yl)phenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro or carbonyl compounds, while reduction may yield amine derivatives.
Wissenschaftliche Forschungsanwendungen
(2,5-Di(pyridin-3-yl)phenyl)methanamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological systems and interactions, particularly in the development of new pharmaceuticals.
Wirkmechanismus
The mechanism of action of (2,5-Di(pyridin-3-yl)phenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact mechanism depends on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenyl(pyridin-3-yl)methanamine: This compound is similar in structure but has only one pyridin-3-yl group attached to the phenyl ring.
2,5-Dipyridylbenzene: This compound lacks the methanamine group but has a similar aromatic structure with two pyridin-3-yl groups.
Uniqueness
(2,5-Di(pyridin-3-yl)phenyl)methanamine is unique due to the presence of two pyridin-3-yl groups and a methanamine group, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C17H15N3 |
|---|---|
Molekulargewicht |
261.32 g/mol |
IUPAC-Name |
(2,5-dipyridin-3-ylphenyl)methanamine |
InChI |
InChI=1S/C17H15N3/c18-10-16-9-13(14-3-1-7-19-11-14)5-6-17(16)15-4-2-8-20-12-15/h1-9,11-12H,10,18H2 |
InChI-Schlüssel |
GYIDDDWZEFVUSP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)C2=CC(=C(C=C2)C3=CN=CC=C3)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


